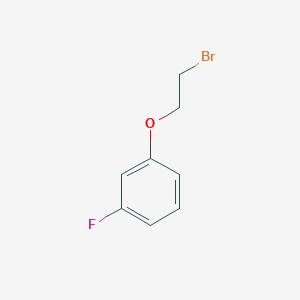1-(2-Bromoethoxy)-3-fluorobenzene
CAS No.: 85262-57-3
Cat. No.: VC4292225
Molecular Formula: C8H8BrFO
Molecular Weight: 219.053
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 85262-57-3 |
|---|---|
| Molecular Formula | C8H8BrFO |
| Molecular Weight | 219.053 |
| IUPAC Name | 1-(2-bromoethoxy)-3-fluorobenzene |
| Standard InChI | InChI=1S/C8H8BrFO/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5H2 |
| Standard InChI Key | ASYXQQHCOZDDAJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)F)OCCBr |
Introduction
Chemical Identity
-
IUPAC Name: 1-(2-Bromoethoxy)-3-fluorobenzene
-
Molecular Formula: C8H8BrFO
-
Molecular Weight: 219.05 g/mol
-
Structure: The compound features a benzene ring substituted with a fluorine atom at the meta position and an ethoxy group bearing a bromine atom at the para position relative to the fluorine.
Synthesis
The synthesis of 1-(2-Bromoethoxy)-3-fluorobenzene typically involves the following steps:
-
Starting Material: The process begins with 3-fluorophenol as the aromatic base.
-
Etherification: The phenol group undergoes alkylation with 1,2-dibromoethane in the presence of a base (e.g., potassium carbonate) to form the bromoethoxy substitution.
-
Purification: The product is purified through distillation or chromatography to achieve high purity.
This reaction is straightforward and leverages common reagents and conditions in organic synthesis.
Applications
Although specific applications of 1-(2-Bromoethoxy)-3-fluorobenzene are not widely documented, compounds with similar structures are often used in:
-
Pharmaceutical Intermediates: The compound's halogenated and ether functionalities make it a potential precursor for synthesizing more complex molecules in medicinal chemistry.
-
Material Science: Aromatic compounds with halogen substitutions are sometimes used in polymer chemistry or as building blocks for advanced materials.
-
Chemical Research: It may serve as a model compound for studying reactivity patterns involving halogenated ethers.
Safety and Handling
Due to its brominated structure, this compound may pose certain health risks:
-
Toxicity: Likely to be harmful if ingested or inhaled; may cause irritation to skin and eyes.
-
Environmental Impact: Halogenated organic compounds can be persistent in the environment and may require careful disposal.
Proper handling protocols, such as using gloves, goggles, and working within a fume hood, are recommended when working with this substance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume